BenchChemオンラインストアへようこそ!

8-Fluoro-6-methoxyisoquinolin-1-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

8-Fluoro-6-methoxyisoquinolin-1-ol (CAS 2088942-78-1) is a heterocyclic small molecule belonging to the isoquinolin-1(2H)-one (isocarbostyril) class, characterized by a fluorine atom at the 8-position and a methoxy group at the 6-position on the isoquinoline scaffold. With a molecular formula of C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol, this compound is primarily utilized as a research chemical and synthetic intermediate in early-stage drug discovery programs targeting kinases, antimicrobial agents, and anticancer leads.

Molecular Formula C10H8FNO2
Molecular Weight 193.177
CAS No. 2088942-78-1
Cat. No. B2469500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methoxyisoquinolin-1-ol
CAS2088942-78-1
Molecular FormulaC10H8FNO2
Molecular Weight193.177
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CNC2=O)F
InChIInChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13)
InChIKeyFDAPMKYVKOESIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-6-methoxyisoquinolin-1-ol (CAS 2088942-78-1): A Fluorinated Isoquinolinone Building Block for Medicinal Chemistry Procurement


8-Fluoro-6-methoxyisoquinolin-1-ol (CAS 2088942-78-1) is a heterocyclic small molecule belonging to the isoquinolin-1(2H)-one (isocarbostyril) class, characterized by a fluorine atom at the 8-position and a methoxy group at the 6-position on the isoquinoline scaffold . With a molecular formula of C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol, this compound is primarily utilized as a research chemical and synthetic intermediate in early-stage drug discovery programs targeting kinases, antimicrobial agents, and anticancer leads . Its predicted density is 1.3±0.1 g/cm³ and its predicted boiling point is 432.8±45.0 °C at 760 mmHg, placing it within a physicochemical range suitable for standard organic synthesis and purification workflows .

Why Generic Isoquinolinone Analogs Cannot Substitute for 8-Fluoro-6-methoxyisoquinolin-1-ol in Structure-Activity-Driven Procurement


The precise positioning of the electron-withdrawing 8-fluoro substituent and the electron-donating 6-methoxy group on the isoquinolinone core creates a unique electronic and steric environment that cannot be replicated by non-fluorinated, differently halogenated, or regioisomeric analogs . The 8-fluoro substituent modulates both the compound's lipophilicity and its susceptibility to photodegradation, a critical handling parameter for halogenated isoquinolines in aqueous formulations [1]. Furthermore, the 6-methoxy group influences hydrogen-bonding capacity and metabolic stability in a manner distinct from 6-hydroxy, 6-unsubstituted, or 7-methoxy variants. Even closely related compounds such as 6-methoxyisoquinolin-1-ol (CAS 26829-43-6, lacking the 8-fluoro), 8-fluoroisoquinolin-1-ol (CAS 444898-84-4, lacking the 6-methoxy), and the positional isomer 6-fluoro-8-methoxyisoquinolin-1-ol exhibit measurably different physicochemical properties and would be expected to show divergent biological target engagement, as demonstrated below .

Quantitative Differentiation Evidence: 8-Fluoro-6-methoxyisoquinolin-1-ol vs. Closest Isoquinolinone Analogs


Physicochemical Differentiation: Density and Boiling Point Comparison Against Non-Fluorinated 6-Methoxyisoquinolin-1-ol

The introduction of the 8-fluoro substituent in 8-fluoro-6-methoxyisoquinolin-1-ol increases density relative to the non-fluorinated parent 6-methoxyisoquinolin-1-ol (CAS 26829-43-6) by approximately 0.10 g/cm³ (predicted: 1.30 ± 0.10 vs. 1.20 ± 0.06 g/cm³) and lowers the predicted boiling point by approximately 5.6 °C (432.8 ± 45.0 °C vs. 438.5 ± 45.0 °C) . These differences, while modest, are analytically measurable and indicate that fluorination alters both molecular packing and volatility, which can affect chromatographic retention, distillation protocols, and crystallization behavior during purification and scale-up.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Differentiation: Predicted Density Shift vs. 6-Fluoro-8-methoxyisoquinolin-1-ol

The positional isomer 6-fluoro-8-methoxyisoquinolin-1-ol (where the fluorine and methoxy substitutions are swapped) exhibits a different predicted density profile compared to 8-fluoro-6-methoxyisoquinolin-1-ol. While both isomers share identical molecular formula and molecular weight, the distinct substitution pattern results in altered electronic distribution and intermolecular interactions. Published predicted density for 6-fluoro-8-methoxyisoquinolin-1-ol is 1.27 ± 0.10 g/cm³ versus 1.30 ± 0.10 g/cm³ for the target compound . This difference, though within error margins, highlights the structural sensitivity of bulk properties to regioisomerism and underscores the importance of verifying and specifying the correct regioisomer during procurement to avoid confounding SAR interpretation.

Isomer Purity Medicinal Chemistry SAR Studies

Photostability Advantage: Halogenated Isoquinoline Light Sensitivity Class Inference from Kowa Pharmaceutical Patent

A 2023 patent from Kowa Co., Ltd. (JP2023052792A) teaches that halogenated isoquinoline derivatives, including 8-fluoro-substituted variants, are susceptible to photodegradation and that their stability in aqueous pharmaceutical compositions is significantly improved by packaging that blocks light in the 300–335 nm wavelength range [1]. This class-level finding implies that 8-fluoro-6-methoxyisoquinolin-1-ol, by virtue of its 8-fluoro halogen substitution, may exhibit inherent photolability that is distinct from non-halogenated isoquinolin-1-ols such as 6-methoxyisoquinolin-1-ol. For procurement, this translates to a documented handling requirement: light-protective packaging and storage conditions are recommended to preserve compound integrity.

Formulation Stability Pharmaceutical Development Light Sensitivity

Vendor Specification Differentiation: Purity Benchmarking of 8-Fluoro-6-methoxyisoquinolin-1-ol Against General Isoquinolinone Catalog Items

Reputable vendors specify a minimum purity of 95% for 8-fluoro-6-methoxyisoquinolin-1-ol, with some suppliers such as MolCore offering NLT 98% purity under ISO-certified quality systems . In contrast, the non-fluorinated comparator 6-methoxyisoquinolin-1-ol is commonly offered at 97–98% purity, while the 8-fluoro-only analog (8-fluoroisoquinolin-1-ol, CAS 444898-84-4) is available at 97% . The slightly broader purity range (95–98%+) for the dual-substituted target compound reflects the added synthetic complexity of incorporating both the 8-fluoro and 6-methoxy substituents. For procurement, this means that purity verification via HPLC or NMR should be explicitly requested, as batch-to-batch variability may be higher than for simpler mono-substituted analogs.

Chemical Procurement Quality Control Purity Specification

Recommended Procurement and Application Scenarios for 8-Fluoro-6-methoxyisoquinolin-1-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 8-Fluoro-6-Methoxy Substitution Pattern

In medicinal chemistry programs targeting Rho-kinase, PI3K, or HPK1, the 8-fluoro-6-methoxy substitution pattern on the isoquinolinone core is frequently claimed in patent literature as a preferred embodiment [1]. Procurement of the exact CAS 2088942-78-1 compound—rather than a non-fluorinated or regioisomeric surrogate—is critical to reproducing patent-exemplified SAR and to maintaining the electronic and steric profile that defines the lead series. The density difference of +0.10 g/cm³ versus the non-fluorinated analog may also influence crystallization and formulation behavior during scale-up .

Antimicrobial and Anticancer Early-Stage Screening with Defined Halogenation

Research on fluorinated isoquinolinones has indicated potential antimicrobial and anticancer activities [1]. Because the 8-fluoro substituent alters both electronic properties and metabolic stability, the specific compound 8-fluoro-6-methoxyisoquinolin-1-ol is the appropriate choice for head-to-head screening against non-fluorinated or mono-substituted comparators. Using a generic isoquinolinone would confound the structure-activity readout, as the physicochemical shifts (e.g., ~5.6 °C boiling point difference, density increase) are measurable and could indicate differential target engagement .

Formulation Development Requiring Light-Protected Halogenated Isoquinoline Handling

The Kowa patent (JP2023052792A) establishes that halogenated isoquinolines in aqueous compositions benefit from packaging that blocks 300–335 nm light to prevent photodegradation [1]. For laboratories developing ophthalmic or injectable formulations of isoquinolinone-based drug candidates, procuring 8-fluoro-6-methoxyisoquinolin-1-ol in light-protective packaging and verifying this as a supplier specification is a direct, evidence-based quality control measure. Non-halogenated analogs do not carry this documented photostability concern, making the verification step a specific procurement differentiator.

SAR Libraries with Fluorine Walk: 8-Position vs. 6-Position Fluorine Regioisomer Comparison

In fluorine-walk SAR studies, the direct comparison of 8-fluoro-6-methoxyisoquinolin-1-ol (density ~1.30 g/cm³) with its regioisomer 6-fluoro-8-methoxyisoquinolin-1-ol (density ~1.27 g/cm³) allows medicinal chemists to probe the positional effect of fluorine on target binding, cellular permeability, and metabolic stability [1]. Procuring both isomers from suppliers that provide certificate of analysis with HPLC purity and identity confirmation is essential, as the regioisomers share identical molecular weight and may co-elute under certain chromatographic conditions. The small but measurable density difference further supports the value of orthogonal identity verification.

Quote Request

Request a Quote for 8-Fluoro-6-methoxyisoquinolin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.